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Compound of Interest

Compound Name:
4-(5,5-Dimethyl-1,3,2-

dioxaborinan-2-yl)benzaldehyde

Cat. No.: B137147 Get Quote

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Executive Summary
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a bifunctional organic compound of

significant interest to researchers in organic synthesis, medicinal chemistry, and materials

science. Featuring both a reactive aldehyde group and a stable neopentyl glycol boronic ester,

this molecule serves as a versatile building block for the construction of complex molecular

architectures. Its utility is particularly pronounced in the development of advanced

pharmaceutical agents, where it functions as a key intermediate and linker. This guide provides

a comprehensive overview of its structure, properties, synthesis, and applications, with a focus

on its role in the burgeoning field of targeted protein degradation.

Chemical Identity and Properties
Structure and Nomenclature
The molecule consists of a benzaldehyde core substituted at the 4-position with a 5,5-dimethyl-

1,3,2-dioxaborinane ring. The dioxaborinane ring serves as a protecting group for the boronic

acid, rendering the compound more stable and easier to handle than its unprotected

counterpart, 4-formylphenylboronic acid, while retaining the reactivity essential for cross-

coupling reactions.

Caption: Molecular structure with key functional groups highlighted.
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Physicochemical and Spectroscopic Data
Quantitative data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has been

compiled from various sources to provide a clear reference for researchers.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference

CAS Number 128376-65-8 [1][2][3]

Molecular Formula C₁₂H₁₅BO₃ [3][4]

Molecular Weight 218.06 g/mol [3][4]

IUPAC Name

4-(5,5-dimethyl-1,3,2-

dioxaborinan-2-

yl)benzaldehyde

[3]

Appearance White solid [5]

Density 1.1 ± 0.1 g/cm³ [1]

Boiling Point 350.5 ± 25.0 °C at 760 mmHg [1]

| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O |[3] |

Table 2: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent
Chemical Shift (δ)
and Multiplicity

Reference

¹H NMR CDCl₃, 400 MHz

10.04 (s, 1H, -CHO),
7.96 (d, J=8.1 Hz,
2H, Ar-H), 7.85 (d,
J=8.1 Hz, 2H, Ar-H),
3.80 (s, 4H, -
OCH₂-), 1.04 (s, 6H,
-C(CH₃)₂)

[5]

¹³C NMR CDCl₃, 101 MHz

193.0 (-CHO), 137.8

(Ar-C), 134.3 (Ar-C),

128.7 (Ar-C), 72.4 (-

OCH₂-), 31.9 (-

C(CH₃)₂), 21.9 (-

C(CH₃)₂)

[5]

Note: The carbon atom directly attached to the boron atom is often not detected in ¹³C NMR

due to quadrupolar broadening.[5]

Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the esterification of 4-

formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is

typically performed under conditions that remove water to drive the equilibrium toward the

product.
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General Synthetic Workflow

Reactants:
- 4-Formylphenylboronic Acid

- Neopentyl Glycol

Mixing in an Aprotic Solvent
(e.g., Toluene, Hexane)

Azeotropic Reflux
(Dean-Stark Apparatus)

to remove H₂O

Reaction Workup
- Cooling

- Solvent Removal

Purification
(Silica Gel Chromatography)

Final Product:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Click to download full resolution via product page

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol
This protocol is a representative procedure based on common laboratory practices for boronic

acid esterification.
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add 4-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

Solvent Addition: Add a suitable aprotic solvent, such as toluene or hexanes, to suspend the

reagents. The volume should be sufficient for efficient reflux.

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an

azeotrope with the solvent. Monitor the reaction by TLC or GC-MS until the starting material

is consumed.

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under

reduced pressure using a rotary evaporator.

Purification: The crude product is purified via silica gel column chromatography. A typical

eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1).[5]

Isolation: Combine the fractions containing the pure product and remove the eluent under

reduced pressure to yield 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a

white solid. A reported yield for this type of synthesis is approximately 65%.[5]

Applications in Chemical Synthesis
The bifunctional nature of the molecule makes it a powerful tool in multi-step organic synthesis.

The aldehyde and boronic ester moieties exhibit orthogonal reactivity, allowing for selective

transformations at either site.

Aldehyde Group Reactions: The aldehyde can participate in a wide range of classical

carbonyl chemistry, including Wittig reactions, reductive aminations, aldol condensations,

and the formation of imines and oximes.

Boronic Ester Group Reactions: The neopentyl boronic ester is a robust partner in palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful

methods for forming carbon-carbon bonds, enabling the connection of the aryl ring to a

variety of other organic fragments (aryl, vinyl, alkyl).
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Role in Drug Discovery: A Protein Degrader Building
Block
A significant application of this compound is in the construction of targeted protein degraders,

such as Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional

molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the

target's ubiquitination and subsequent degradation by the proteasome.

Conceptual Use as a PROTAC Linker

Conceptual Use as a PROTAC Linker

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Step 1a:
Reductive Amination

(with E3 Ligase Ligand-NH₂)

Path A

Step 1b:
Suzuki Coupling

(with Target Ligand-Br)

Path B

Step 2a:
Suzuki Coupling

(with Target Ligand-Br)

Final PROTAC Molecule

Step 2b:
Reductive Amination

(with E3 Ligase Ligand-NH₂)

Click to download full resolution via product page

Caption: Orthogonal synthesis strategies for PROTACs using the title compound.

The title compound acts as a rigid linker scaffold. The aldehyde provides a handle for attaching

one part of the PROTAC (e.g., the E3 ligase ligand) via reductive amination, while the boronic

ester allows for the attachment of the other part (the target protein ligand) via a Suzuki
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coupling. This modular approach is highly valued in drug development for rapidly creating

libraries of related compounds for optimization.

Mechanism of Action of Resulting PROTACs
While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde itself does not have a direct

role in signaling pathways, the PROTACs synthesized from it are designed to hijack the cell's

natural protein disposal system.

PROTAC Mechanism of Action
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Caption: Hijacking the ubiquitin-proteasome system via a PROTAC.

The process involves the PROTAC inducing the formation of a ternary complex between the

target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin

molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the
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proteasome, which then recognizes, unfolds, and degrades the target protein into small

peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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